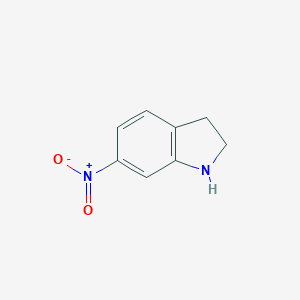

6-Nitroindoline

Beschreibung

Eigenschaften

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNYDSMDSLOMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173393 | |

| Record name | Indoline, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19727-83-4 | |

| Record name | 6-Nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoline, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a crucial building block in the development of various therapeutic agents, starting from the chiral pool precursor, L-phenylalanine. This approach is particularly valuable as the stereochemistry of drug molecules is often critical for their biological activity.[1] This document outlines the synthetic pathway, provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to aid in the practical application of this synthesis in a research and development setting.

Synthetic Pathway Overview

The synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine is a multi-step process that leverages the inherent chirality of the starting material to produce an enantiomerically pure product.[2][3][4] The overall transformation involves two key steps:

-

Nitration of L-phenylalanine: The aromatic ring of L-phenylalanine is di-nitrated to yield 2,4-dinitro-L-phenylalanine.

-

Intramolecular Cyclization: The 2,4-dinitro-L-phenylalanine then undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution to form the indoline ring, resulting in (S)-6-nitroindoline-2-carboxylic acid.[4][5]

This chiral pool synthesis is an effective method for producing (S)-6-nitroindoline-2-carboxylic acid with a high enantiomeric excess.[2]

Chemical Transformation Pathway

Caption: Synthetic pathway from L-phenylalanine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine.

| Step | Product | Reagents | Yield | Enantiomeric Excess (ee) | Reference |

| Nitration | 2,4-Dinitro-L-phenylalanine | Urea nitrate/H₂SO₄ | 75.7% | N/A | [6] |

| Intramolecular Cyclization | (S)-6-Nitroindoline-2-carboxylic acid | Base (e.g., Sodium Hydroxide) | 65.7% | > 99.5% | [6][7] |

| Overall | (S)-6-Nitroindoline-2-carboxylic acid | ~53% | > 99.5% | [3] |

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[1][2][4]

Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Urea Nitrate (UN) or a mixture of Concentrated Nitric Acid and Concentrated Sulfuric Acid

-

Crushed Ice

-

Suitable organic solvent (e.g., ethyl acetate)

Procedure:

-

Prepare the nitrating mixture. For example, a mixture of urea nitrate in concentrated sulfuric acid.[2]

-

In a flask equipped with a stirrer and cooled to 0 °C, slowly add L-phenylalanine to the stirred nitrating mixture while maintaining the temperature below 5 °C.[1][4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1][4]

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water until the washings are neutral.[1]

-

Dry the product, 2,4-dinitro-L-phenylalanine, under a vacuum.[1]

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid

Materials:

-

2,4-Dinitro-L-phenylalanine

-

Suitable solvent (e.g., dioxane)

-

Base (e.g., Sodium Hydroxide solution)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent such as dioxane.[2][4]

-

Add a base, such as sodium hydroxide, to catalyze the intramolecular cyclization.[2] The reaction is typically heated to ensure completion.[4]

-

After the reaction is complete (monitored by TLC), cool the reaction mixture.

-

Acidify the filtrate to a pH of 3-4 with 1 M HCl to precipitate the product.[1]

-

Extract the product with ethyl acetate.[1]

-

Combine the organic phases, wash with brine, dry over magnesium sulfate or sodium sulfate, and concentrate in vacuo to yield (S)-6-nitroindoline-2-carboxylic acid.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Concluding Remarks

The synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine represents a robust and reliable method for obtaining this valuable chiral intermediate. The procedures outlined in this guide, supported by the provided quantitative data and visual aids, are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The enantiomerically pure product is a key precursor for the synthesis of various biologically active molecules, including analogs of DNA-interactive antibiotics.[1][5] Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving optimal yields and purity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of potent antitumor agents.[1] The information presented herein, including detailed experimental protocols and visual workflows, is intended to support research and development efforts utilizing this versatile molecule.

Physicochemical and Spectroscopic Properties

This compound-2-carboxylic acid is a derivative of indoline with a nitro group at the 6-position and a carboxylic acid at the 2-position.[2] These functional groups are key to its chemical reactivity and utility in synthesis.[2][3] While extensive experimentally determined data for this specific compound is not always available in public domains, its properties can be inferred from related compounds and general chemical principles.[3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound-2-carboxylic acid. Data for the related compound, 6-nitro-1H-indole-2-carboxylic acid, is provided for comparison where direct experimental values are unavailable.[4]

| Property | Value (this compound-2-carboxylic acid) | Notes |

| Molecular Formula | C₉H₈N₂O₄ | [4] |

| Molecular Weight | 208.17 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred from related compounds.[3] |

| Melting Point | Data not available | The methyl ester has a melting point of 102-104 °C.[3] The related indole has a melting point of 304-305 °C.[4] |

| Boiling Point | Data not available | Expected to decompose at high temperatures.[3] |

| Solubility | Data not available | Likely soluble in polar organic solvents like ethyl acetate, methanol, DMSO, and DMF.[2][3] |

| pKa | Data not available | The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03.[3] The pKa of the indoline derivative is expected to be in a similar range.[3] |

Spectroscopic Data

While specific spectra are not widely published, the expected spectral characteristics can be predicted based on the molecule's structure.[2][3]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (~7.0-8.5 ppm).[3][5][6] - Aliphatic protons on the indoline ring (~3.0-4.5 ppm).[5] - A broad singlet for the N-H proton (~5.0-6.0 ppm).[7] - A broad, downfield singlet for the carboxylic acid proton (>10 ppm).[3][6] |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (>160 ppm).[2][6] - Aromatic carbons (~110-150 ppm).[2][5][6] - Aliphatic carbons of the indoline ring (~30-60 ppm).[5] |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[2][7] - Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).[2][7] - N-O stretching bands for the nitro group (~1520 and 1340 cm⁻¹).[2][3] - N-H stretching of the indoline amine.[2] |

| Mass Spectrometry | - Molecular ion peak ([M+H]⁺, [M-H]⁻) corresponding to the molecular weight.[3][7] - Fragmentation patterns showing the loss of the carboxylic acid group and the nitro group.[2][3][7] |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound-2-carboxylic acid is defined by its three main functional components: the carboxylic acid, the secondary amine of the indoline ring, and the nitro-substituted aromatic ring.[3]

Key Reactions

The molecule can undergo several key transformations, making it a versatile synthetic intermediate.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as methyl this compound-2-carboxylate, through reactions like Fischer esterification.[3][8]

-

Nitro Group Reduction: The nitro group can be reduced to an amino group (6-aminoindoline-2-carboxylic acid) via catalytic hydrogenation (e.g., using Pd/C and H₂).[3][8][9] This transformation is crucial for its use in synthesizing analogs of antitumor antibiotics.[1]

-

Dehydrogenation: The indoline ring can be oxidized (dehydrogenated) to form the corresponding indole derivative, 6-nitroindole-2-carboxylic acid, often using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[3][10]

-

Amide Bond Formation: The carboxylic acid provides a handle for forming amide bonds through coupling reactions with amines, a key step in the synthesis of duocarmycin and CC-1065 analogs.[1]

Synthesis Methodologies

Two primary strategies exist for the synthesis of this compound-2-carboxylic acid: direct nitration of the indoline core and a chiral pool synthesis starting from an amino acid.[11][12]

This is a common method that uses commercially available indoline-2-carboxylic acid.[12] The reaction is performed in a strong acidic medium, where the protonated indoline nitrogen directs the electrophilic nitration primarily to the C-6 position.[11][12] A significant byproduct is the 5-nitro isomer, which requires separation.[12][13]

Experimental Protocol: Direct Nitration [12][13]

-

Dissolution: In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.[12]

-

Nitration: Slowly add concentrated nitric acid (1.08 eq) to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.[12]

-

Reaction: Continue stirring the mixture at this temperature for 30 minutes after the addition is complete.[12]

-

Quenching: Pour the reaction mixture into crushed ice.[12]

-

Isomer Separation: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[12]

-

Product Isolation: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[12]

-

Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.[12]

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure product.[12]

To produce enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a chiral pool synthesis starting from L-phenylalanine is employed.[11][12] This multi-step process leverages the inherent chirality of the starting material.[11]

Experimental Protocol: Chiral Synthesis [9][13]

-

Nitration of L-phenylalanine: Prepare a nitrating mixture (e.g., urea nitrate in concentrated sulfuric acid).[13] Slowly add L-phenylalanine to the nitrating mixture at a low temperature (e.g., 0 °C).[1] After the reaction, pour the mixture onto ice and extract the product, 2,4-dinitro-L-phenylalanine.[9]

-

Intramolecular Cyclization: Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent. Add a base (e.g., sodium hydroxide) to catalyze the intramolecular cyclization.[13] Upon completion, acidify the reaction mixture to precipitate the product.

-

Isolation: Isolate the (S)-6-nitroindoline-2-carboxylic acid by filtration, followed by washing and purification.[12]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for analyzing the purity and concentration of this compound-2-carboxylic acid.[3]

Experimental Protocol: Reversed-Phase HPLC [6]

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution using A: 0.1% Trifluoroacetic acid in Water and B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 348 nm.[6]

-

Column Temperature: 25 °C.

-

-

Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area. For quantification, use a calibration curve generated from reference standards.

Stability and Storage

This compound-2-carboxylic acid, like many nitroaromatic compounds, can be susceptible to degradation.[14]

-

Storage: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place, such as a refrigerator at 2-8°C.[14]

-

Stability: A change in color to a yellowish or brownish hue may indicate decomposition.[14] The compound is susceptible to photodegradation, thermal decomposition, and hydrolysis under strongly acidic or basic conditions.[14] Forced degradation studies can be performed to assess stability under stress conditions (acid, base, oxidation, heat, light).[14][15][16]

Applications in Drug Development

This compound-2-carboxylic acid, particularly the enantiomerically pure (S)-isomer, is a key intermediate in the synthesis of analogs of the CC-1065 and duocarmycin families of natural products.[1] These compounds are known for their potent antitumor activity, which stems from their ability to bind to the minor groove of DNA and alkylate adenine bases, ultimately leading to cancer cell death.[1] The modular synthesis approach allows for the creation of diverse analogs by coupling derivatives of this compound-2-carboxylic acid (the DNA binding unit) with various alkylating units.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Characterization of 6-Nitroindoline Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-nitroindoline derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines the key spectroscopic features of these derivatives and offers detailed experimental protocols for their analysis using various techniques.

Introduction to this compound Derivatives

This compound derivatives are a class of heterocyclic compounds built upon the indoline bicyclic structure, featuring a nitro group at the 6-position of the benzene ring. This electron-withdrawing nitro group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic properties. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and are particularly noted for their use as photoremovable protecting groups ("caged" compounds) in biological studies. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its derivatives. It is important to note that while some data is derived from direct experimental observation, other values are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Derivatives

| Functional Group/Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H (H7) | ~7.9 | d | |

| Ar-H (H5) | ~7.5 | d | |

| Ar-H (H4) | ~7.2 | dd | |

| -NH- | 5.0 - 6.0 | br s | Exchangeable with D₂O. |

| -CH(R)- (at C2) | 4.0 - 4.5 | t | Dependent on the nature of the R group. |

| -CH₂- (at C3) | 3.0 - 3.5 | m | Diastereotopic protons may exhibit complex multiplicity. |

| -COOH (for carboxylic acid derivatives) | 10.0 - 13.0 | br s | Chemical shift is dependent on concentration and solvent.[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Derivatives

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C=O (e.g., in carboxylic acids or esters) | 170 - 180 |

| Ar-C (C7a) | 145 - 155 |

| Ar-C (C6-NO₂) | 140 - 150 |

| Ar-C (C3a) | 130 - 140 |

| Ar-C (C5) | 120 - 130 |

| Ar-C (C7) | 115 - 125 |

| Ar-C (C4) | 110 - 120 |

| -CH(R)- (at C2) | 60 - 70 |

| -CH₂- (at C3) | 30 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The presence of the nitro group, the N-H bond of the indoline ring, and any substituents will give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3310 | Medium | |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | |

| Aliphatic C-H Stretch | 3000 - 2840 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong | Position can be influenced by hydrogen bonding.[1] |

| C=O Stretch (Ester) | 1750 - 1735 | Strong | |

| C=O Stretch (Amide) | 1680 - 1630 | Strong | |

| Aromatic C=C Bending | 1615 - 1495 | Medium-Weak | |

| N-O Asymmetric Stretch (NO₂) | 1550 - 1515 | Strong | A key characteristic band for these compounds.[2] |

| N-O Symmetric Stretch (NO₂) | 1355 - 1335 | Strong | Another key characteristic band for the nitro group.[2] |

| C-N Stretch | 1335 - 1250 | Medium | |

| O-H Bend (Carboxylic Acid) | 2500 - 3300 | Broad | Overlaps with C-H stretching.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed can also offer valuable structural insights.

Table 4: Expected Mass Spectrometry Fragmentation for this compound Derivatives

| Ion Type | Description | Expected m/z |

| Molecular Ion [M]⁺ or [M+H]⁺ | The intact molecule with a single positive charge. | Corresponds to the molecular weight of the compound. |

| [M-NO₂]⁺ | Loss of the nitro group. | M - 46 |

| [M-R]⁺ | Loss of a substituent group (e.g., -COOH). | Dependent on the substituent. |

| Further Fragmentation | Cleavage of the indoline ring. | Characteristic of the indoline scaffold. |

For derivatives like this compound-2-carboxylic acid, electrospray ionization (ESI) in negative ion mode is suitable and will typically show the deprotonated molecule [M-H]⁻.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. 6-Nitroindole, a related compound, exhibits two absorption maxima in the 300-400 nm range.[3]

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound Derivatives

| Derivative Type | Expected λmax (nm) | Solvent |

| General this compound | 300 - 400 | Methanol or Ethanol |

| This compound-2-carboxylic acid | ~348 | Acetonitrile/Water |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the this compound derivative.

-

For ¹³C NMR, weigh 20-50 mg of the sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For carboxylic acid derivatives, DMSO-d₆ is often preferred to observe the acidic proton.

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Securely cap the NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-14 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound derivative directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to enhance ionization.

-

-

Instrument Parameters:

-

Ionization Mode: ESI (positive or negative, depending on the derivative).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

-

Mass Range: Scan a range appropriate for the expected molecular weight of the compound.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

For high-resolution mass spectrometry (HRMS), the accurate mass can be used to determine the elemental composition.

-

For tandem MS (MS/MS), the precursor ion is selected and fragmented to obtain structural information.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrument Parameters:

-

Spectrometer: Dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

-

Data Acquisition:

-

Use the same solvent for the blank as used for the sample solutions.

-

Record the absorbance spectrum for each dilution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic characterization of a this compound derivative.

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of (S)-6-Nitroindoline-2-carboxylic acid, a critical building block in the development of various pharmacologically active compounds. The focus is on a robust chiral pool strategy that ensures high enantiomeric purity, an essential attribute for many therapeutic applications.

Introduction

(S)-6-Nitroindoline-2-carboxylic acid is a valuable heterocyclic intermediate, primarily utilized as a precursor for a variety of biologically significant molecules.[1] Its strategic functionalization, featuring a nitro group amenable to further transformation and a carboxylic acid for coupling reactions, makes it a valuable starting material in medicinal chemistry and drug discovery.[1] The enantiomerically pure (S)-isomer is particularly crucial for the synthesis of complex chiral molecules where stereochemistry dictates biological activity, such as in the development of novel DNA alkylating agents and analogs of antitumor antibiotics like CC-1065 and duocarmycin SA.[1][2]

This document details the prevalent and effective method for synthesizing the (S)-enantiomer, which begins with the readily available and inexpensive chiral starting material, L-phenylalanine.[1][3] This approach preserves the stereochemistry of the starting material, leading to the desired product with very high enantiomeric excess.[3]

Comparative Synthesis Strategies

While other methods exist for the synthesis of 6-nitroindoline-2-carboxylic acid, such as the direct nitration of indoline-2-carboxylic acid, the chiral pool synthesis from L-phenylalanine is the preferred route for obtaining the enantiomerically pure (S)-form.[4][5] The direct nitration approach, while straightforward, yields a racemic mixture and produces isomeric byproducts that necessitate challenging separation procedures.[4]

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield | Purity/Selectivity | Advantages | Disadvantages |

| Chiral Pool Synthesis | L-phenylalanine | Urea nitrate/H₂SO₄, Base | ~53% overall[1] | >99.5% ee for (S)-enantiomer[3][6] | Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[3][4] | Multi-step synthesis with a moderate overall yield.[4] |

| Direct Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~72% for 6-nitro isomer[4] | Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer.[4] | Utilizes commercially available starting material; relatively straightforward procedure.[4] | Produces isomeric mixtures requiring careful separation; harsh acidic conditions.[4] |

Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

The enantioselective synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine is a two-step process. The first step involves the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. The second step is an intramolecular cyclization of this intermediate to form the desired product.[1][3]

Logical Relationship: Chiral Pool Synthesis Workflow

References

Electrophilic Nitration of Indoline-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of indoline-2-carboxylic acid, a critical transformation in the synthesis of various pharmacologically active compounds. The focus is on providing detailed experimental protocols, quantitative data analysis, and a clear visualization of the synthetic workflow to aid in practical laboratory applications.

Introduction

Indoline-2-carboxylic acid and its derivatives are important building blocks in medicinal chemistry. The introduction of a nitro group onto the indoline scaffold opens up a wide range of synthetic possibilities for further functionalization, making the study of its nitration a key area of interest. The regioselectivity of this reaction is a crucial aspect, with the 6-nitro and 5-nitro isomers being the primary products. Understanding and controlling the reaction conditions to favor the desired isomer is paramount for efficient synthesis.

Synthetic Methodologies

Two principal methods are commonly employed for the synthesis of nitro-indoline-2-carboxylic acid derivatives: direct nitration of indoline-2-carboxylic acid and a chiral pool synthesis route starting from L-phenylalanine. This guide will focus on the direct nitration method.

Direct Electrophilic Nitration

The direct nitration of commercially available indoline-2-carboxylic acid is a straightforward approach that utilizes a mixture of concentrated nitric acid and sulfuric acid.[1] Under these strongly acidic conditions, the nitrogen atom of the indoline ring is protonated, acting as a meta-directing group.[1][2] This directing effect favors the introduction of the nitro group at the C-6 position, making 6-nitroindoline-2-carboxylic acid the major product.[1][3] However, the formation of the 5-nitro isomer as a significant byproduct is also observed.[1][3]

Quantitative Data Summary

The direct nitration of indoline-2-carboxylic acid yields a mixture of isomers. The table below summarizes the reported yields for the primary products.

| Product | Yield | Reference |

| This compound-2-carboxylic acid | up to 72% | [2][3] |

| 5-Nitroindoline-2-carboxylic acid | Byproduct | [1][2] |

Experimental Protocol: Direct Nitration

The following protocol is adapted from a peer-reviewed synthetic procedure for the preparation of this compound-2-carboxylic acid.[1][3]

Materials

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d 1.5 g/cm³)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure

-

Dissolution: In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).[1][3]

-

Nitration: While maintaining the temperature between -20 °C and -10 °C, slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution.[1][3]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes.[1][3]

-

Quenching: Pour the reaction mixture onto crushed ice (e.g., 500 g).[1][3]

-

Byproduct Extraction: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[1][3] The organic extract containing the 5-nitro isomer can be collected for further isolation if desired.[3]

-

pH Adjustment: Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[1][3]

-

Product Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.[1]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield pure this compound-2-carboxylic acid.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the direct nitration of indoline-2-carboxylic acid.

References

The Chemistry and Application of 6-Nitroindoline Caged Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are indispensable tools in chemical biology and neuroscience, offering precise spatiotemporal control over the release of bioactive molecules using light.[1] Among the diverse array of photoremovable protecting groups (PPGs), the 6-nitroindoline (6-NI) moiety and its derivatives have emerged as a prominent class for their stability at physiological pH and efficient photorelease capabilities.[1][2] These compounds serve as inert precursors that, upon photolysis, liberate a molecule of interest—such as a neurotransmitter or a signaling molecule—thereby enabling the study of dynamic biological processes with high precision.[2][3]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound caged compounds. It includes detailed experimental protocols and quantitative data to assist researchers in the effective utilization of these powerful photoactivatable probes. While specific data for this compound-2-carboxylic acid is limited, this guide incorporates data from the more extensively studied 7-nitroindoline derivatives, such as 4-Methoxy-7-nitroindolinyl (MNI), to provide a comparative framework.[4]

Physicochemical Properties of Nitroindoline-Based Caged Compounds

The efficacy of a caged compound is defined by several key photochemical parameters. These include its maximum absorption wavelength (λmax), molar extinction coefficient (ε), quantum yield of uncaging (Φu), and two-photon uncaging cross-section (δu). A higher quantum yield indicates a more efficient photorelease for a given number of absorbed photons.[4][5] The two-photon cross-section is a critical parameter for applications requiring deep tissue penetration and reduced phototoxicity.[4][6]

The table below summarizes these properties for various nitroindoline derivatives and other common photolabile protecting groups, allowing for a direct comparison of their performance.[4]

| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) |

| Nitroindoline-based | ||||||

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | ~350 | ≥ 12,000 | ≥ 0.5 | 0.39 (Active at 900 nm) | < 1 µs |

| 5-bromo-7-nitroindoline | S-ethylthiocarbamate | 350 | - | - | - | - |

| 5-bromo-7-nitroindoline | S-ethylthiocarbamate | 710 (2-photon) | - | - | - | - |

| Other PPGs | ||||||

| p-Hydroxyphenacyl (pHP) | Carboxylic Acids | ~280, ~310 | ~14,000 @ 280 nm | 0.1 - 0.4 | Not Reported | Fast |

| 7-N,N-diethylaminocoumarin (DECM) | Glutamate | 400-450 | - | 0.11 | - | < 3 µs |

Note: The performance of a PPG can be influenced by the specific caged molecule and experimental conditions such as solvent and pH. The data presented are representative values from the literature.[4][5]

Synthesis and Experimental Protocols

The synthesis of a this compound caged compound typically involves forming an amide or ester linkage between the this compound-2-carboxylic acid and the bioactive molecule.[1]

General Synthesis of a Caged Compound via Amide Bond Formation

This protocol describes a general method for caging a primary or secondary amine-containing molecule with this compound-2-carboxylic acid.[1]

Materials:

-

This compound-2-carboxylic acid

-

Bioactive molecule with an amine group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., acetonitrile, water for HPLC)[1]

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM. Add EDC (1.2 equivalents) and optionally NHS or HOBt (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active ester.[1]

-

Coupling Reaction: In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM. Add a base such as TEA or DIPEA (2-3 equivalents). Slowly add the activated this compound-2-carboxylic acid solution to the bioactive molecule solution.[1][2]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using thin-layer chromatography (TLC).[2]

-

Work-up and Purification: Once the reaction is complete, filter any solid byproducts. Wash the organic layer with appropriate aqueous solutions (e.g., 1 M HCl, saturated NaHCO₃, brine). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or HPLC.[1][2]

-

Characterization: Confirm the identity and purity of the final caged compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Photolysis (Uncaging) Protocols

The photorelease of the bioactive molecule is achieved by irradiating the caged compound with light of an appropriate wavelength.[2]

General Protocol for Photolysis of a Caged Compound

This protocol outlines the general procedure for the photorelease of the bioactive molecule from its caged form.[1][2]

Materials:

-

Purified caged compound

-

A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)[2]

-

A light source (e.g., mercury arc lamp with filters, UV LED, or a laser for two-photon excitation)[2][5]

-

Quartz cuvette or appropriate sample holder[2]

-

Analytical equipment to detect the released molecule (e.g., HPLC, UV-Vis spectrophotometer, electrophysiology setup)[1][2]

Procedure:

-

Sample Preparation: Prepare a stock solution of the caged compound in a solvent like DMSO. Dilute the stock solution to the desired final concentration in the experimental buffer.[2]

-

Irradiation: Transfer the sample to a quartz cuvette. Expose the sample to light from the chosen source. The wavelength is typically around 350 nm for one-photon excitation of nitroindoline derivatives.[2][5] The duration and intensity of irradiation depend on the quantum yield of the compound.[2]

-

Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule using methods like HPLC, mass spectrometry, or by measuring the biological response.[2]

-

Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, to assess any effects of the compound in its inactive form.[2]

Protocol for Determination of One-Photon Uncaging Quantum Yield (Φu)

The quantum yield is a measure of the efficiency of photorelease.[4] A common method for its determination is the comparative method using a well-characterized actinometer.[4]

Materials:

-

Caged compound of interest

-

Actinometer with a known quantum yield (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Light source with a monochromator or narrow bandpass filter

-

Quartz cuvettes[4]

Procedure:

-

Prepare Solutions: Prepare optically dilute solutions (Absorbance < 0.1) of the caged compound and the actinometer in a suitable solvent.[4]

-

Irradiation: Irradiate both solutions separately under identical conditions (wavelength, time, light intensity).[4]

-

Monitor Photolysis: Monitor the photoreaction by UV-Vis spectrophotometry by measuring the change in absorbance of the caged compound or the actinometer.[4]

-

Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.[4]

-

Calculate Quantum Yield: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where 'k' is the rate of the photoreaction and 'F' is the fraction of light absorbed.[4]

Applications in Signaling Pathways

Nitroindoline-caged compounds are extensively used to study cellular signaling pathways with high precision.[2] For example, caged glutamate and GABA are used to map neural circuits and investigate synaptic transmission.[2][7]

Glutamate Receptor Signaling

Uncaging glutamate near a synapse allows for the controlled activation of glutamate receptors (e.g., AMPA, NMDA), triggering downstream signaling cascades involved in processes like synaptic plasticity.[4]

GABAergic Inhibition

Similarly, photoreleasing GABA, the primary inhibitory neurotransmitter, can be used to study the dynamics of inhibitory circuits and their role in controlling neuronal excitability.[4][8]

Conclusion

Caged compounds based on the this compound scaffold and its derivatives are powerful tools for the precise optical control of biological processes.[1] Their favorable physicochemical properties, including stability and efficient photorelease, make them suitable for a wide range of applications in neuroscience and cell biology.[1][2] While the 7-nitroindoline derivatives are currently better characterized, the foundational principles and protocols presented in this guide provide a solid framework for researchers to synthesize and utilize these photoactivatable probes in their own experimental systems.[4] Careful consideration of the specific photochemical properties and potential off-target effects is crucial for the successful design and interpretation of experiments using these compounds.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Photochemistry of Nitroindoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Nitroindoline derivatives have emerged as a prominent class of photoremovable protecting groups, or "caged" compounds, offering precise spatiotemporal control over the release of bioactive molecules. This capability is of paramount importance in fields ranging from neuroscience to targeted drug delivery. Upon irradiation with light, typically in the near-UV or visible range, these compounds undergo a rapid photolysis reaction, liberating the caged molecule and a relatively benign byproduct. The 7-nitroindoline core is a common scaffold, prized for its favorable photochemical properties, including hydrolytic stability at physiological pH and efficient photorelease. This guide provides a comprehensive overview of the photochemistry of nitroindoline derivatives, including their mechanism of action, key quantitative data, detailed experimental protocols, and applications in biological systems.

Mechanism of Photolysis

The photolysis of N-acyl-7-nitroindoline derivatives proceeds through a well-studied mechanism initiated by the absorption of a photon. This process leads to the formation of a transient nitronic anhydride intermediate, which subsequently undergoes hydrolysis to release the caged carboxylic acid and a 7-nitrosoindole byproduct.[1] The key steps involve an intramolecular transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group.[1] This mechanism allows for the rapid release of the bioactive molecule, often on a sub-microsecond timescale, a critical feature for studying fast biological processes.[1]

Quantitative Photochemical Data

The efficiency and utility of a nitroindoline-based caged compound are determined by several key photochemical parameters. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), the quantum yield of photolysis (Φu), and the two-photon uncaging cross-section (δu). A selection of these parameters for commonly used nitroindoline derivatives is presented in the table below. It is important to note that these values can be influenced by the specific molecule being caged and the experimental conditions, such as solvent and pH.

| Caged Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Reference |

| MNI-caged-L-glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | [2] |

| CDNI-caged-L-glutamate | ~350 | Not specified | ≥ 0.5 | Not specified | [3][4] |

| DEAC450-caged-GABA | ~450 | Not specified | 0.39 | Effective at 900 nm | [5][6] |

Note: MNI = 4-Methoxy-7-nitroindolinyl; CDNI = 4-Carboxymethoxy-5,7-dinitroindolinyl; DEAC450 = 7-diethylaminocoumarin with a vinyl acrylate substituent at the 3-position. GM = Goeppert-Mayer units.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the successful application of nitroindoline derivatives. Below are detailed protocols for the synthesis of a common caged compound and the determination of its photolysis quantum yield.

Synthesis of MNI-caged-L-glutamate

This protocol outlines a general procedure for the synthesis of 4-Methoxy-7-nitroindolinyl (MNI)-caged L-glutamate.

Materials:

-

4-Methoxy-7-nitroindoline

-

L-glutamic acid protected at the α-carboxyl and amino groups

-

Coupling agents (e.g., DCC, NHS)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) for deprotection

-

HPLC for purification

Workflow:

Procedure:

-

Activation of MNI: Dissolve 4-Methoxy-7-nitroindoline in an anhydrous solvent (e.g., DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) and stir at room temperature to form the activated NHS ester.

-

Coupling Reaction: In a separate flask, dissolve the protected L-glutamic acid in an anhydrous solvent and add a base such as triethylamine (TEA). Slowly add the activated MNI solution to the protected glutamate solution and stir overnight at room temperature.

-

Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea if DCC was used). Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified, protected MNI-caged-glutamate in a suitable solvent and add trifluoroacetic acid (TFA) to remove the protecting groups from the glutamate moiety.

-

Final Purification: Purify the final MNI-caged-L-glutamate product by reverse-phase high-performance liquid chromatography (HPLC). Lyophilize the pure fractions to obtain the final product as a solid.

Determination of Photolysis Quantum Yield

The quantum yield (Φu) of photolysis is a measure of the efficiency of the uncaging reaction. It is determined by comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer under identical irradiation conditions.

Materials:

-

Nitroindoline-caged compound

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.

-

Irradiation: Irradiate the solutions of the caged compound and the actinometer separately under identical conditions (i.e., same light source, wavelength, intensity, and irradiation time).

-

Monitor Photolysis: Monitor the progress of the photoreaction by recording the UV-Vis absorption spectra at various time points. For the caged compound, this can be the decrease in absorbance of the starting material or the increase in absorbance of the nitrosoindole byproduct. For the actinometer, measure the change in absorbance corresponding to its known photochemical reaction.

-

Calculate Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source, based on the known quantum yield of the actinometer.

-

Calculate Quantum Yield: The quantum yield of the caged compound (Φu) is then calculated using the following equation:

Φu (sample) = (ΔA_sample / ε_sample) / (ΔA_actinometer / (Φ_actinometer * ε_actinometer))

where ΔA is the change in absorbance, ε is the molar extinction coefficient, and Φ is the quantum yield.

Applications in Biological Systems: Probing Glutamate Receptor Signaling

A primary application of nitroindoline-caged compounds is the controlled release of neurotransmitters to study neuronal signaling pathways. For instance, MNI-caged-glutamate can be used to precisely activate glutamate receptors on a specific neuron or even a single dendritic spine, allowing researchers to investigate synaptic function with high spatial and temporal resolution.

Upon photolytic release, glutamate binds to its receptors (e.g., AMPA and NMDA receptors), leading to the opening of ion channels, depolarization of the neuronal membrane, and the initiation of downstream signaling cascades.

Conclusion

Nitroindoline derivatives represent a powerful and versatile class of photoremovable protecting groups with significant applications in chemical biology, neuroscience, and drug development. Their favorable photochemical properties, including rapid and efficient photorelease, make them invaluable tools for the precise control of biological processes. This guide has provided a technical overview of their photochemistry, including the underlying mechanism, key quantitative data for prominent derivatives, and detailed experimental protocols for their synthesis and characterization. As research in this area continues, the development of new nitroindoline-based caged compounds with improved properties, such as longer wavelength absorption and higher two-photon cross-sections, will further expand their utility in elucidating complex biological phenomena and advancing therapeutic strategies.

References

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]

6-Nitroindoline Derivatives: Versatile Precursors for Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1] The strategic incorporation of a nitro group at the 6-position of the indoline ring significantly modulates the molecule's electronic properties, influencing its reactivity and potential for biological interactions.[1] 6-Nitroindoline derivatives, particularly this compound-2-carboxylic acid, have emerged as valuable and versatile precursors in the synthesis of a variety of biologically significant molecules.[2] Their utility stems from the presence of key functional groups: the nitro group, which can be readily reduced to an amine for further coupling reactions, and often a carboxylic acid, providing a convenient handle for amide bond formation. This technical guide provides a comprehensive overview of the synthesis, key transformations, and biological applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthetic Pathways to this compound Derivatives

The efficient and stereoselective synthesis of this compound derivatives is a critical first step in their journey towards becoming pharmacologically active compounds.[3] The primary strategies involve the direct nitration of a pre-existing indoline core or a chiral pool approach starting from an amino acid.[3]

Synthesis of this compound-2-carboxylic Acid

Two principal methods for the synthesis of this compound-2-carboxylic acid are summarized below.

Table 1: Comparison of Synthetic Methods for this compound-2-carboxylic Acid

| Method | Starting Material | Key Reagents | Yield | Key Advantages | Limitations | Reference |

| Direct Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~72% for 6-nitro isomer | Utilizes commercially available starting material; relatively straightforward. | Produces isomeric mixtures requiring separation; harsh acidic conditions. | [3] |

| Chiral Synthesis | L-Phenylalanine | Urea nitrate/H₂SO₄, Bromine | ~53% overall | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer. | Multi-step synthesis with a moderate overall yield. | [3] |

Experimental Protocols

Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid [3]

-

Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

-

Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

-

After stirring for 30 minutes, pour the reaction mixture into crushed ice.

-

Extract the mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid isomer.

-

Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate to obtain pure this compound-2-carboxylic acid.

Protocol 2: Chiral Synthesis from L-Phenylalanine [2][3]

-

Nitration: React L-phenylalanine with a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.

-

Intramolecular Cyclization: Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent and add a base to facilitate intramolecular nucleophilic aromatic substitution, forming the indoline ring and yielding (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric purity.

Key Transformations of this compound Derivatives

The synthetic utility of this compound derivatives lies in their ability to be transformed into other key intermediates, primarily through the reduction of the nitro group to an amine or dehydrogenation to an indole.

Reduction to 6-Aminoindoline Derivatives

The reduction of the nitro group to an amine is a pivotal step, as the resulting 6-aminoindoline is a key building block for complex, biologically active molecules, including analogs of the potent CC-1065 and duocarmycin families of antitumor antibiotics.[4]

Protocol 3: Catalytic Hydrogenation of this compound-2-carboxylic Acid [5]

-

Dissolve this compound-2-carboxylic acid in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% palladium on charcoal (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 6-aminoindoline-2-carboxylic acid. Note: Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used.[5]

Dehydrogenation to 6-Nitroindole Derivatives

This compound-2-carboxylic acid can serve as a direct precursor to 6-nitroindole derivatives through an oxidation (dehydrogenation) step.[5] These indole derivatives are important intermediates for various biologically active compounds, including enzyme inhibitors.[5][6]

Protocol 4: Dehydrogenation using DDQ [1][5]

-

First, esterify the carboxylic acid of this compound-2-carboxylic acid (e.g., using methanol and a strong acid catalyst) to form the methyl ester.

-

Dissolve the methyl this compound-2-carboxylate in a suitable solvent like toluene or dioxane.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

After completion, cool the mixture and filter to remove the precipitated hydroquinone.

-

Purify the filtrate to obtain methyl 6-nitroindole-2-carboxylate.

Biological Applications of Molecules Derived from this compound

While direct studies on the biological activity of this compound itself are limited, its derivatives have shown significant promise in several therapeutic areas.[7][8] The nitro group can act as a key pharmacophore or be a precursor to the crucial amino group.[2][8]

Antitumor Agents

The primary application of (S)-6-nitroindoline-2-carboxylic acid is in the synthesis of analogs of the natural products CC-1065 and duocarmycin SA, which are known for their exceptional cytotoxicity against cancer cell lines.[4] The general strategy involves coupling the 6-aminoindoline-derived DNA binding unit with a synthetically prepared alkylating unit, such as cyclopropylpyrroloindole (CPI).[4] These compounds function by binding to the minor groove of DNA and subsequently alkylating adenine bases, leading to cell death.[4]

Antimicrobial Agents

The indole and nitro-aromatic scaffolds are present in numerous biologically active antimicrobial compounds.[1][8] While specific data for this compound derivatives is scarce, related structures such as nitro-substituted quinolone carboxylic acids have been evaluated for their potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[2] These compounds often target essential bacterial enzymes like DNA gyrase.[2]

Table 2: Antimycobacterial Activity of 6-Nitroquinolone-3-carboxylic Acid Derivatives [2]

| Compound | MIC against M. tuberculosis H37Rv (µM) | MIC against MDR-TB (µM) |

| 8c | 0.08 | 0.16 |

| MIC: Minimum Inhibitory Concentration; MDR-TB: Multi-Drug-Resistant Tuberculosis. |

Protocol 5: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity [2]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute to the appropriate concentration. Add the bacterial suspension to each well.

-

Incubation: Incubate the plates at 37 °C for a specified period.

-

Detection: Add a resazurin-based indicator solution to each well and re-incubate. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Enzyme Inhibition

Derivatives of nitro-substituted indoles have been identified as inhibitors of various enzymes, making them attractive for treating a range of diseases.

-

Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of FBPase, a key regulatory enzyme in gluconeogenesis.[2] Inhibition of FBPase is a potential therapeutic strategy for managing type 2 diabetes.[2]

-

HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives are known to be potent inhibitors of HIV-1 integrase.[6] The mechanism is believed to involve the chelation of two magnesium ions in the enzyme's active site, which prevents the strand transfer step in viral DNA integration.[6]

Protocol 6: General In Vitro Enzyme Inhibition Assay [7]

-

Reagent Preparation: Prepare the target enzyme and its specific substrate at desired concentrations in a suitable buffer. Dissolve the test compounds (e.g., this compound derivatives) in a solvent like DMSO to create a stock solution, then perform serial dilutions.

-

Assay Reaction: In a microplate, combine the enzyme, substrate, and various concentrations of the test compound.

-

Incubation and Detection: Incubate the reaction at a specific temperature for a set period. Measure the enzyme activity using an appropriate detection method (e.g., spectrophotometry, fluorescence).

-

Data Analysis: Quantify the inhibitory effect of the compound on enzyme activity. Generate dose-response curves to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound derivatives have firmly established their role as valuable precursors in the synthesis of complex and potent biologically active molecules. Their synthetic accessibility, coupled with the versatile chemistry of the nitro group and the privileged nature of the indoline scaffold, provides a robust platform for drug discovery. The successful development of antitumor agents, antimicrobials, and enzyme inhibitors from this core structure underscores its significance. Future research focusing on the systematic biological evaluation of a wider array of this compound derivatives and the exploration of novel synthetic methodologies will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: 6-Nitroindoline for Photolabile Protection of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools in chemical biology, neuroscience, and drug development for exerting precise spatiotemporal control over the activity of bioactive molecules.[1] By covalently attaching a light-sensitive moiety to a molecule, its biological activity is temporarily masked. Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule in a controlled manner.[1] This "uncaging" process allows for the investigation of complex biological processes with high precision.[2]

Among the various classes of PPGs, nitroindoline-based compounds have emerged as effective cages for carboxylic acids, offering rapid release kinetics and stability at physiological pH.[3][4] While the 7-nitroindoline scaffold is more extensively documented, 6-nitroindoline-2-carboxylic acid presents a valuable alternative for similar applications, operating under analogous chemical principles.[5] These application notes provide a comprehensive overview of the use of this compound for the photolabile protection of carboxylic acids, including detailed protocols for synthesis and photolysis.

A significant consideration when using nitroaromatic PPGs, including the this compound moiety, is the formation of nitroso compounds as byproducts upon photolysis in aqueous solutions.[3] These byproducts can absorb light at the uncaging wavelength, leading to an "inner filter" effect, and may also exhibit biological activity.[3]

Mechanism of Photodegradation

The photolytic cleavage of N-acyl-nitroindolines is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular redox reaction, where an oxygen atom from the nitro group is transferred to the benzylic position. This cascade ultimately leads to the cleavage of the amide bond, releasing the free carboxylic acid and a nitrosoindole byproduct.[5]

Physicochemical and Photolytic Properties

The efficiency of a photolabile protecting group is determined by key photochemical parameters. While specific data for this compound-2-carboxylic acid is limited, the properties of the closely related and widely studied 7-nitroindoline derivatives provide a strong basis for comparison.[6]

| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) | Reference |

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns | [6] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | ~350 | Not Specified | ≥ 0.5 | Not Specified | < 1 µs | [3] |

| 7-N,N-diethylaminocoumarin (DECM) | Glutamate | 400-450 | Not Specified | 0.11 | Not Specified | < 3 µs | [3] |

| p-Hydroxyphenacyl (pHP) | Carboxylic Acids | ~300-350 | ~14,000 @ 280 nm | 0.1 - 0.4 | Not Reported | Very Fast | [3][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound-2-carboxylic Acid

A common method for synthesizing this compound-2-carboxylic acid is through the direct electrophilic nitration of indoline-2-carboxylic acid.[7]

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.[7]

-

Slowly add concentrated nitric acid (1.08 eq) while maintaining the temperature between -20 °C and -10 °C.[7]

-

Stir the reaction mixture for 30 minutes at this temperature.[7]

-

Pour the reaction mixture into crushed ice.[7]

-

Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[7]

-

Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[7]

-

Extract the pH-adjusted aqueous phase with ethyl acetate.[7]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound-2-carboxylic acid.[7]

Protocol 2: Protection (Caging) of a Carboxylic Acid

This protocol outlines the general procedure for the esterification of a carboxylic acid with a protected this compound derivative.

Materials:

-

Target molecule containing a carboxylic acid group

-

This compound-2-carboxylic acid

-

Protecting group for the indoline nitrogen (e.g., Boc anhydride)

-

Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))[3]

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA))[3]

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))[3]

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC))[3]

Procedure:

-

Protection of the Indoline Nitrogen: Protect the nitrogen of this compound-2-carboxylic acid (e.g., with a Boc group) to prevent side reactions.[3]

-

Activation of the Carboxyl Group: Activate the carboxylic acid of the protected this compound using standard coupling reagents like DCC and NHS.[3]

-

Coupling Reaction: React the activated this compound with the target molecule containing the carboxylic acid to be caged.[3]

-

Deprotection of the Indoline Nitrogen: Remove the protecting group on the indoline nitrogen under appropriate conditions (e.g., TFA for a Boc group).[3]

-

Purification: Purify the final caged compound using a suitable method such as HPLC.[3]

Protocol 3: Photolytic Cleavage (Uncaging) of a this compound-Caged Carboxylic Acid

This protocol provides a general method for the photolytic release of a carboxylic acid from its this compound-caged precursor.

Materials:

-

This compound-caged compound

-

Aqueous buffer (pH-adjusted to experimental needs)[3]

-

UV light source (e.g., Rayonet photoreactor with 350 nm lamps, laser system)[3][8]

-

Quartz cuvette or appropriate sample holder[3]

-

Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer, Mass Spectrometer)[3]

Procedure:

-

Sample Preparation: Prepare a solution of the this compound-caged compound in the desired aqueous buffer. The concentration should be optimized based on the extinction coefficient of the caged compound at the irradiation wavelength.[3]

-

Irradiation: Irradiate the sample solution with a suitable UV light source (typically around 350 nm for one-photon excitation).[9] The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.[9]

-

Analysis: Following irradiation, analyze the sample to quantify the amount of released carboxylic acid. This can be achieved by various methods, such as HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response elicited by the released molecule.[9]

-

Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, and a sample of the expected photolysis byproduct to assess any potential biological activity.[9]

Visualizations